molecular formula C10H10ClNO B048733 5-(2-Chloroethyl)Oxindole CAS No. 118306-76-6

5-(2-Chloroethyl)Oxindole

Cat. No. B048733
Key on ui cas rn: 118306-76-6
M. Wt: 195.64 g/mol
InChI Key: HPXJIGZLXHQSGU-UHFFFAOYSA-N
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Patent
US06855730B2

Procedure details

A solution of 5-chloroacetyl-2-oxindole (4.18 g) in trifluoroacetic acid (30 ml) was cooled in an ice bath and 4.65 g of triethylsilane added. The mixture was then stirred at room temperature for 3 hours. The mixture was poured into 150 ml of water and the precipitate which formed was collected by vacuum filtration, washed with 50 ml of water and dried to give 2.53 g (65% yield) of 5-(2-chloroethyl)-2-oxindole as a reddish-brown solid.
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:14])[CH2:8]2)=O.C([SiH](CC)CC)C.O>FC(F)(F)C(O)=O>[Cl:1][CH2:2][CH2:3][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:14])[CH2:8]2

Inputs

Step One
Name
Quantity
4.18 g
Type
reactant
Smiles
ClCC(=O)C=1C=C2CC(NC2=CC1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
4.65 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate which formed
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
WASH
Type
WASH
Details
washed with 50 ml of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClCCC=1C=C2CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.53 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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